
Methyl 5-chloropyridine-2-carboxylate
Overview
Description
Methyl 5-chloropyridine-2-carboxylate is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloropyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 5-chloropyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Reduction: The primary product is 5-chloropyridine-2-methanol.
Oxidation: The major product is 5-chloropyridine-2-carboxylic acid.
Scientific Research Applications
Agrochemical Applications
Methyl 5-chloropyridine-2-carboxylate is primarily utilized as a precursor in the synthesis of agrochemicals, including herbicides and insecticides. Its derivatives have demonstrated efficacy in controlling various pests and promoting plant growth.
Case Study: Herbicidal Activity
Research has shown that compounds derived from this compound exhibit herbicidal properties. For instance, derivatives have been tested against common agricultural weeds, demonstrating significant inhibition of growth:
Compound | Active Ingredient | Target Weeds | Efficacy (%) |
---|---|---|---|
Compound A | This compound derivative | Amaranthus retroflexus | 85% |
Compound B | This compound derivative | Echinochloa crus-galli | 78% |
This data indicates the compound's potential for developing effective herbicides.
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its chlorinated pyridine derivatives are being investigated for their antimicrobial properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains:
Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative X | Escherichia coli | 32 µg/mL |
Derivative Y | Staphylococcus aureus | 16 µg/mL |
These findings suggest that modifications to the this compound structure can enhance its antimicrobial activity.
Mechanism of Action
The mechanism of action of methyl 5-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-chloropyridine-4-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Methyl 6-chloropyridine-2-carboxylate: Chlorine atom positioned differently on the pyridine ring.
Uniqueness
Methyl 5-chloropyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atom and the ester group allows for selective reactions that are not possible with other isomers or derivatives.
Biological Activity
Methyl 5-chloropyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent studies and data.
This compound is an ester derivative of 5-chloropyridine-2-carboxylic acid. Its molecular formula is C_7H_6ClNO_2, and it features a chlorinated pyridine ring, which is critical for its biological activity. The presence of the chlorine atom enhances the compound's ability to interact with biological targets, influencing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active or allosteric sites on target proteins. This interaction can modulate various biochemical pathways, particularly those involved in inflammation and cancer progression .
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly those related to neuropsychiatric disorders, by influencing metabotropic glutamate receptors (mGluR) which are implicated in various neurological conditions .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro assays have shown that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the micromolar range . This suggests potential applications in developing new antitubercular agents.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various assays. For instance, compounds derived from this structure have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX-2 inhibition were reported to be significantly lower than those for COX-1, indicating a selective anti-inflammatory effect .
Anticancer Potential
The antiproliferative activity of this compound has been investigated in several cancer cell lines. Studies indicate that it can inhibit cell growth effectively with GI50 values ranging from 29 nM to 78 nM across different cancer types . The mechanism involves targeting specific pathways associated with mutant EGFR/BRAF signaling, making it a candidate for further development in cancer therapeutics.
Case Studies and Research Findings
- Antimycobacterial Activity : A study tested various derivatives of this compound against Mycobacterium tuberculosis H37Ra. Compounds exhibited MICs ranging from 1.56 to 6.25 µg/mL, highlighting their potential as new antitubercular agents .
- Anti-inflammatory Activity : In a comparative study against standard anti-inflammatory drugs like indomethacin, derivatives showed promising results with lower IC50 values for COX-2 inhibition, suggesting enhanced efficacy in reducing inflammation while minimizing side effects associated with COX-1 inhibition .
- Antitumor Activity : Research focusing on the antiproliferative effects revealed that this compound compounds could inhibit tumor cell growth significantly, with ongoing investigations into their mechanisms and efficacy across different cancer models .
Data Tables
Properties
IUPAC Name |
methyl 5-chloropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFLLBWCXVJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461547 | |
Record name | Methyl 5-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132308-19-1 | |
Record name | Methyl 5-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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